molecular formula C22H13BrClNO2 B12042302 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355433-73-7

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12042302
CAS No.: 355433-73-7
M. Wt: 438.7 g/mol
InChI Key: VLIHRKXNRHFMPE-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C22H13BrClNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The presence of both chloro and bromo substituents on the phenyl rings enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both chloro and bromo substituents on the phenyl rings, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

355433-73-7

Molecular Formula

C22H13BrClNO2

Molecular Weight

438.7 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H13BrClNO2/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)25-21)22(26)27-17-11-9-16(24)10-12-17/h1-13H

InChI Key

VLIHRKXNRHFMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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